4-Chloro-6-iodothieno[2,3-d]pyrimidine CAS number
4-Chloro-6-iodothieno[2,3-d]pyrimidine CAS number
An In-depth Technical Guide to 4-Chloro-6-iodothieno[2,3-d]pyrimidine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of therapeutic agents due to their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets. Among these, the thieno[2,3-d]pyrimidine core is a "privileged scaffold," particularly in the development of kinase inhibitors. This guide provides a comprehensive technical overview of 4-Chloro-6-iodothieno[2,3-d]pyrimidine , a key building block whose strategic functionalization offers a powerful platform for the synthesis of targeted therapeutics. We will delve into its core properties, reactivity, synthetic utility, and the analytical methodologies crucial for its application.
Core Compound Identification and Physicochemical Properties
4-Chloro-6-iodothieno[2,3-d]pyrimidine is a bifunctionally halogenated heterocyclic compound designed for sequential and selective chemical modification. Its structure presents two distinct reactive centers, making it a highly versatile intermediate for constructing complex molecular architectures.
Chemical Structure:
Caption: Structure of 4-Chloro-6-iodothieno[2,3-d]pyrimidine
Core Properties Summary:
| Property | Value | Source(s) |
| CAS Number | 552295-08-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₂ClIN₂S | [1][3][5] |
| Molecular Weight | 296.51 g/mol | [5][7] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1][2] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [1] |
| Synonyms | 4-chloro-6-iodothieno[2,3-d]pyrimidine | [1] |
Reactivity Profile and Strategic Synthesis
The primary value of 4-Chloro-6-iodothieno[2,3-d]pyrimidine lies in the differential reactivity of its two halogen substituents. This allows for a programmed, stepwise elaboration of the core, enabling the construction of diverse chemical libraries for screening and lead optimization.
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At the C4-Position (Chloro group): The chlorine atom is attached to an electron-deficient pyrimidine ring. This makes it a prime site for Nucleophilic Aromatic Substitution (SNAr) . This reaction is fundamental for introducing amine functionalities, which are often crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of protein kinases.
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At the C6-Position (Iodo group): The iodine atom on the thiophene ring is an excellent leaving group for Palladium-Catalyzed Cross-Coupling Reactions . The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond on the pyrimidine ring.[8] This reactivity difference is the cornerstone of its synthetic utility, allowing for selective C-C or C-Heteroatom bond formation at the C6 position while leaving the C4-chloro group intact for subsequent modification.
Caption: Differential reactivity of 4-Chloro-6-iodothieno[2,3-d]pyrimidine.
Application in Kinase Inhibitor Synthesis: A Methodological Overview
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of the purine core of ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors.[9] The dual reactivity of 4-Chloro-6-iodothieno[2,3-d]pyrimidine allows for a modular synthesis approach to rapidly generate a library of potential inhibitors. A common strategy involves a two-step sequence: a Suzuki coupling at the C6 position followed by a Buchwald-Hartwig amination at the C4 position.
Caption: General synthetic workflow for kinase inhibitor development.
Protocol 1: C6-Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C6 position. The higher reactivity of the C-I bond ensures high selectivity.[8]
Materials:
-
4-Chloro-6-iodothieno[2,3-d]pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)[10]
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)[10]
Procedure:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-6-iodothieno[2,3-d]pyrimidine, the arylboronic acid, and the base.
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Add the palladium catalyst to the flask.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 80-110°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-chloro-6-aryl-thieno[2,3-d]pyrimidine intermediate.
Protocol 2: C4-Selective Buchwald-Hartwig Amination
This protocol outlines the subsequent amination at the C4-chloro position. This reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[11][12]
Materials:
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4-Chloro-6-aryl-thieno[2,3-d]pyrimidine intermediate (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ with XPhos or other Buchwald ligands)[12]
-
Base (e.g., NaOt-Bu or Cs₂CO₃)[13]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add the 4-chloro-6-aryl-thieno[2,3-d]pyrimidine intermediate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture, typically between 80-110°C.
-
Monitor the reaction for consumption of the starting material by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench carefully with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash chromatography or preparative HPLC.
Role in Modulating Cellular Signaling
Many kinase inhibitors developed from pyrimidine-based scaffolds target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. For instance, an inhibitor derived from this scaffold could potentially target a Receptor Tyrosine Kinase (RTK) or a downstream kinase like MEK or ERK in the MAPK/ERK pathway, thereby blocking signals that lead to uncontrolled cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the starting material, intermediates, and the final product. A reversed-phase C18 column with a water/acetonitrile gradient is a common method.[14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds, aiding in structural verification.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation, confirming the regioselectivity of the coupling and substitution reactions by analyzing chemical shifts and coupling constants.
Safety and Handling
As with all laboratory chemicals, proper safety precautions are required.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
GHS Pictogram: GHS07 (Exclamation mark).[1]
-
Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
4-Chloro-6-iodothieno[2,3-d]pyrimidine is more than just a chemical intermediate; it is a strategically designed tool for the efficient discovery and development of novel therapeutics. Its well-defined and differential reactivity at the C4 and C6 positions provides chemists with a reliable and modular platform for synthesizing complex molecules, particularly ATP-competitive kinase inhibitors. Understanding its properties, reactivity, and the associated synthetic protocols is essential for any researcher aiming to leverage this powerful scaffold in the pursuit of next-generation medicines.
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![Reaction scheme showing the conversion of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one to 4-Chloro-6-iodothieno[2,3-d]pyrimidine using POCl3.](httpshttps://i.imgur.com/example.png)
